デヒドロニソルジピン

概要

説明

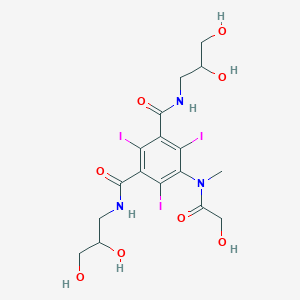

Dehydro nisoldipine (DN) is a dihydropyridine calcium channel blocker that is commonly used in the treatment of hypertension and angina pectoris. It is a synthetic derivative of nisoldipine, a calcium channel blocker that was first synthesized in the 1980s. DN is a potent, selective inhibitor of L-type calcium channels and is known to have a long duration of action. DN has been studied extensively in both animal and human trials, and has been found to be effective in reducing blood pressure, improving symptoms of angina, and reducing the risk of cardiovascular events.

科学的研究の応用

経口吸収向上のための舌下フィルム開発

デヒドロニソルジピンは、固体分散系舌下フィルムの開発に利用されてきました。この用途は、水への溶解度が低く、前全身代謝を受けやすいニソルジピンの生体利用率の低さを解消することを目的としています。 溶媒キャスト法を用いることで、研究者はニソルジピンの溶解を改善し、舌下投与時の有効性を高めることができています .

溶解性向上のための非晶質固体分散体

デヒドロニソルジピンの非晶質固体分散体(ASD)を溶媒蒸発法によって作製することが検討されています。 このアプローチは、急速に結晶化する薬剤に特に有効であり、薬剤を結晶状態よりも溶解度の高い非晶質状態に維持するのに役立ちます .

経口生体利用率の向上

研究者は、ポリマーを用いてデヒドロニソルジピンのASDを開発し、経口生体利用率を向上させることを検討しています。 この研究は、ポリマーがニソルジピンの結晶成長を阻害し、非晶質状態を安定化させる可能性を示しており、経口生体利用率試験における最大濃度(Cmax)と曲線下面積(AUC)の有意な増加につながります .

微細構造特性の改善

デヒドロニソルジピンのスプレー乾燥ASDは、薬剤の結晶形に比べて、流動性などの微細構造特性が改善されています。 この用途は、製造中の薬剤の加工性を向上させるため、製薬業界にとって極めて重要です .

薬理学における血管選択性

デヒドロニソルジピンは優れた血管選択性を示し、薬理学研究において貴重な化合物となっています。 特異的なカルシウム拮抗薬として作用し、心室筋で電気機械的解離を引き起こす能力は、重要な研究分野です .

心臓組織における電気機械的解離

この化合物は、活動電位を短縮し、心室筋で電気機械的解離を引き起こす作用を示しており、心臓収縮の調節が必要な状態における潜在的な治療用途について示唆しています .

作用機序

Target of Action

Dehydro Nisoldipine, like its parent compound Nisoldipine, primarily targets vascular smooth muscle cells . It acts on the voltage-gated L-type calcium channels present in these cells . These channels play a crucial role in regulating the contraction of smooth muscle cells, which in turn affects blood pressure and heart rate .

Mode of Action

Dehydro Nisoldipine stabilizes the L-type calcium channels in their inactive conformation . By doing so, it inhibits the influx of calcium into the smooth muscle cells . This prevention of calcium-dependent smooth muscle contraction leads to a subsequent decrease in vasoconstriction . This mechanism is similar to that of other calcium channel blockers .

Pharmacokinetics

Nisoldipine, the parent compound of Dehydro Nisoldipine, exhibits a three-compartment model of elimination from plasma with half-lives of 4 min, 1.7 h, and 10.7 h . It has a volume of distribution of approximately 3 liters/kg, and a clearance rate of 544-768 ml/h/kg . About 99.7% of Nisoldipine is bound to plasma proteins . After oral dosing, Nisoldipine is rapidly absorbed from the gastrointestinal tract . Despite its low bioavailability, the intra-individual changes in area under the curve (AUC) after repeated drug intake are only 36% .

Result of Action

The molecular and cellular effects of Dehydro Nisoldipine’s action primarily involve the relaxation of vascular smooth muscle cells. This relaxation leads to vasodilation, which can help to lower blood pressure and increase blood flow to the heart . Additionally, Dehydro Nisoldipine has been found to inhibit pyroptosis, a type of programmed cell death that occurs in immune cells . This inhibition is achieved by directly inhibiting the enzyme activities of inflammatory caspases .

Action Environment

The action, efficacy, and stability of Dehydro Nisoldipine can be influenced by various environmental factors. For instance, the bioavailability of Nisoldipine can be affected by factors such as the pH of the gastrointestinal tract, the presence of food, and the rate of drug metabolism in the body . Furthermore, the photodegradation product of Nisoldipine, Nitrosonisoldipine, has been found to inhibit noncanonical pyroptosis, suggesting that light exposure may influence the action of Nisoldipine .

Safety and Hazards

生化学分析

Biochemical Properties

Dehydro Nisoldipine, like its parent compound Nisoldipine, is likely to interact with voltage-gated L-type calcium channels . These channels are crucial in regulating the influx of calcium ions in smooth muscle cells, which is essential for muscle contraction. By inhibiting this influx, Dehydro Nisoldipine may prevent calcium-dependent smooth muscle contraction, leading to vasodilation .

Cellular Effects

The cellular effects of Dehydro Nisoldipine are primarily related to its role as a calcium channel blocker. By inhibiting the influx of calcium in smooth muscle cells, it can influence cell function by preventing muscle contraction and subsequent vasoconstriction . This can have significant effects on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Dehydro Nisoldipine involves its interaction with voltage-gated L-type calcium channels. It stabilizes these channels in their inactive conformation, thereby inhibiting the influx of calcium in smooth muscle cells . This inhibition prevents calcium-dependent smooth muscle contraction, leading to vasodilation .

Temporal Effects in Laboratory Settings

It is known that Nisoldipine, the parent compound, has a potent and long-lasting effect as a calcium channel blocker

Dosage Effects in Animal Models

Studies on Nisoldipine have shown that it can prevent mortality, reduce cardiac hypertrophy, and limit vascular lesions in spontaneously hypertensive rats

Metabolic Pathways

It is known that Nisoldipine is metabolized by the liver, primarily by the cytochrome P450 enzyme system

Transport and Distribution

Given its lipophilic nature, it is likely to be distributed widely in the body, similar to other lipophilic drugs .

Subcellular Localization

As a calcium channel blocker, it is likely to be localized at the cell membrane where voltage-gated L-type calcium channels are present

特性

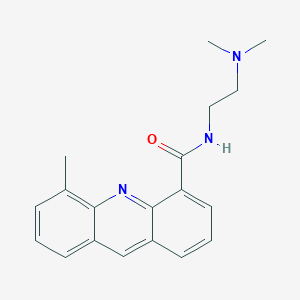

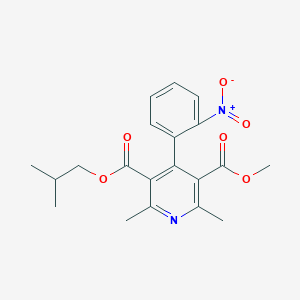

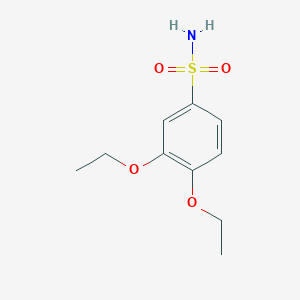

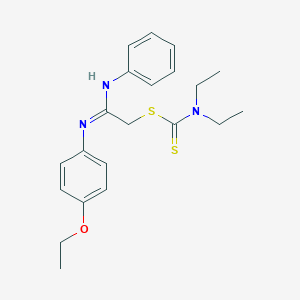

IUPAC Name |

5-O-methyl 3-O-(2-methylpropyl) 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-8-6-7-9-15(14)22(25)26/h6-9,11H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCNPLNDGLOCZGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)C)C(=O)OCC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50439109 | |

| Record name | Dehydro Nisoldipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50439109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103026-83-1 | |

| Record name | Dehydro nisoldipine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103026831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydro Nisoldipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50439109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEHYDRO NISOLDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9878IQ2039 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one](/img/structure/B26716.png)

![diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester](/img/structure/B26737.png)